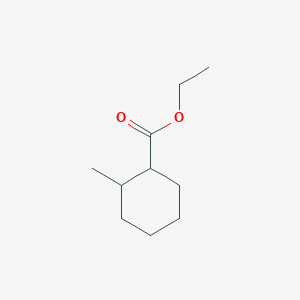

Ethyl 2-methylcyclohexanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl 2-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H18O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |

InChI Key |

HBJZBPQYTLKQBY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCCCC1C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-methylcyclohexanecarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of computed data, experimental data for analogous compounds, and detailed, generalized experimental protocols. This information is intended to serve as a valuable resource for the synthesis, characterization, and further application of this and related molecules in research and development.

Core Chemical Properties

This compound is a cyclic ester with the molecular formula C₁₀H₁₈O₂. Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 1-position. The presence of two stereocenters at positions 1 and 2 implies the existence of four possible stereoisomers (cis and trans enantiomeric pairs).

Physical and Chemical Properties

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | ethyl 2-methylcyclohexane-1-carboxylate |

| InChI Key | HBJZBPQYTLKQBY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCCCC1C |

| XLogP3 | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 170.130679813 Da |

Table 2: Experimental Physical Properties of Analogous Compounds

| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| Ethyl cyclohexanecarboxylate (B1212342) | 196 | 0.9362 (at 20°C) | - |

| Ethyl 2-oxocyclohexanecarboxylate | 106 @ 11 mmHg | 1.064 (at 25°C) | 1.477 |

| Ethyl 2-hydroxycyclohexanecarboxylate | 251.4 @ 760 mmHg | 1.093 | 1.481 |

Data for analogous compounds are provided for estimation and comparison purposes.[2]

Synthesis and Reactivity

A key synthesis of this compound has been reported in the scientific literature, though detailed experimental procedures are often proprietary or require access to specialized databases.[3]

General Synthesis Workflow

The synthesis of esters like this compound typically involves the esterification of the corresponding carboxylic acid or the alkylation of a carboxylate salt. A generalized workflow for its synthesis and subsequent characterization is presented below.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Reactivity: Hydrolysis and Reduction

Esters such as this compound are susceptible to common reactions like hydrolysis and reduction.

-

Hydrolysis: The ester can be hydrolyzed to 2-methylcyclohexanecarboxylic acid and ethanol under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible and often proceeds with higher yields.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (2-methylcyclohexyl)methanol.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis, characterization, and common reactions of this compound. These are based on standard laboratory practices and may require optimization for specific experimental setups.

Synthesis: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

Materials:

-

2-Methylcyclohexanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid in an excess of anhydrous ethanol (10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

-

Purify the product by distillation under reduced pressure.

Characterization Protocols

Sample Preparation:

-

Dissolve 5-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR Data Acquisition:

-

Acquire the spectrum on a 300 MHz or higher spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

¹³C NMR Data Acquisition:

-

Acquire the spectrum on a 75 MHz or higher spectrometer.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds) [4]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| ~4.1 | Quartet | -OCH₂ CH₃ | |

| ~2.2 | Multiplet | -CH (CO) | |

| ~1.0-2.0 | Multiplets | Cyclohexyl -CH₂ - and -CH - | |

| ~1.2 | Triplet | -OCH₂CH₃ | |

| ~0.9 | Doublet | -CH₃ | |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| ~176 | C =O | ||

| ~60 | -OCH₂ CH₃ | ||

| ~45 | -CH (CO) | ||

| ~35 | -CH (CH₃) | ||

| ~25-35 | Cyclohexyl -CH₂ - | ||

| ~15 | -OCH₂CH₃ | ||

| ~15 | -CH₃ |

Note: These are estimated chemical shifts and may vary depending on the specific stereoisomer and experimental conditions.

Sample Preparation:

-

For liquid samples, place a single drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-650 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930, 2860 | Strong | C-H (sp³) stretch |

| ~1735 | Strong, Sharp | C=O (ester) stretch |

| ~1170 | Strong | C-O stretch |

| ~1450 | Medium | CH₂ scissoring (cyclohexane) |

Sample Introduction:

-

Introduce the sample via a Gas Chromatograph (GC) for separation from impurities.

-

Inject a dilute solution in a volatile solvent (e.g., dichloromethane) into the GC.

Analysis:

-

Use a quadrupole or time-of-flight (TOF) mass analyzer.

-

Expected fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the cyclohexane ring.

Reaction Protocols

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

-

Ethanol or Tetrahydrofuran (B95107) (THF)/Water mixture

-

Hydrochloric acid (e.g., 3 M)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve the ester in a suitable solvent (e.g., ethanol or a THF/water mixture).

-

Add an excess of the hydroxide base (e.g., 1.5-5 equivalents).

-

Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitor by TLC).

-

Cool the mixture, remove any organic solvent under reduced pressure, and dilute with water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with hydrochloric acid.

-

Extract the resulting 2-methylcyclohexanecarboxylic acid with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product.

Caption: Logical pathway for the saponification of this compound.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium sulfate solution

Procedure:

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve this compound in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of saturated aqueous sodium sulfate solution.

-

Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with diethyl ether or THF.

-

Combine the filtrates, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude (2-methylcyclohexyl)methanol.

-

Purify the product by distillation or column chromatography.

Conclusion

This technical guide provides a foundational understanding of the chemical properties of this compound. While direct experimental data is sparse, the provided computed data, information on analogous compounds, and detailed experimental protocols offer a robust starting point for researchers and professionals in the field. The methodologies outlined for synthesis, characterization, and key reactions are intended to facilitate further investigation and application of this and related cyclohexanecarboxylate derivatives in various scientific endeavors.

References

An In-depth Technical Guide to Ethyl 2-methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methylcyclohexanecarboxylate is an organic compound belonging to the class of alicyclic esters. Its structure, featuring a substituted cyclohexane (B81311) ring, makes it a molecule of interest in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a plausible synthetic route, and a discussion of the potential pharmacological relevance of the broader class of substituted cyclohexanecarboxylates.

It is important to note that a specific CAS (Chemical Abstracts Service) number for this compound, including its cis- and trans-isomers, is not consistently reported in major chemical databases, suggesting it may not be a commonly commercialized or extensively studied compound. Publicly available experimental data on its physical properties and specific applications are also limited. Therefore, this guide supplements the available information on the target compound with data from closely related analogs to provide a comprehensive overview for research and development purposes.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-methylcyclohexane-1-carboxylate | PubChem[1] |

| Synonyms | 2-methyl-cyclohexane-1-carboxylic acid ethyl ester | PubChem[1] |

| Computed XLogP3 | 3.1 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 3 | PubChem[1] |

| Computed Exact Mass | 170.130679813 Da | PubChem[1] |

| Computed Monoisotopic Mass | 170.130679813 Da | PubChem[1] |

| Computed Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Computed Heavy Atom Count | 12 | PubChem[1] |

Synthesis and Experimental Protocols

General Experimental Protocol: Fischer Esterification

This protocol is a representative method for the synthesis of esters from carboxylic acids and alcohols.

Materials:

-

2-Methylcyclohexanecarboxylic acid

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylcyclohexanecarboxylic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Potential Applications in Drug Development and Signaling Pathways

While there is no specific literature detailing the use of this compound in drug development, the cyclohexane scaffold and its derivatives are of significant interest in medicinal chemistry. Functionally substituted cyclohexane derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3]

The lipophilic nature of the cyclohexane ring can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). The introduction of various functional groups onto the cyclohexane ring allows for the fine-tuning of these properties and the interaction with biological targets.

Given the broad spectrum of activities of related compounds, it is plausible that derivatives of this compound could be explored as modulators of various signaling pathways. For instance, many anti-inflammatory drugs target pathways involving enzymes like cyclooxygenases (COX-1 and COX-2) or signaling molecules such as nuclear factor-kappa B (NF-κB).

Safety and Handling

Specific safety and toxicity data for this compound are not available. However, based on the general properties of similar organic esters, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Fire Safety: Keep away from open flames and sources of ignition. Esters are generally flammable.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. A material safety data sheet (MSDS) for a closely related compound should be consulted for more detailed safety information.

Conclusion

This compound is a compound with a well-defined chemical structure but limited publicly available experimental data. While its specific CAS number and applications in drug development are not well-documented, the broader class of substituted cyclohexanecarboxylates holds potential in medicinal chemistry due to their diverse biological activities. The information and general protocols provided in this guide are intended to serve as a foundation for researchers and scientists interested in exploring the synthesis and potential applications of this and related molecules. Further research is warranted to fully characterize the physicochemical properties, biological activities, and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methylcyclohexanecarboxylate, focusing on its physicochemical properties, synthesis, and analytical characterization. While direct applications in drug development are not widely documented, this molecule serves as a relevant scaffold in organic synthesis. This document collates available data and presents generalized, yet detailed, experimental protocols relevant to its study.

Core Properties and Data

This compound is a saturated alicyclic ester. Its core physicochemical properties, largely based on computational models, are summarized below for clear reference.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-methylcyclohexane-1-carboxylate | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1CCCCC1C | PubChem[1] |

| InChIKey | HBJZBPQYTLKQBY-UHFFFAOYSA-N | PubChem[1] |

| Exact Mass | 170.130679813 Da | Computed by PubChem[1] |

| XLogP3-AA (LogP) | 3 | Computed by XLogP3[1] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[1] |

| Rotatable Bond Count | 3 | Computed by Cactvs[1] |

| Topological Polar Surface Area | 26.3 Ų | Computed by Cactvs[1] |

| Heavy Atom Count | 12 | PubChem |

Synthesis Protocols

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.[3][4] An alternative approach involves the catalytic hydrogenation of the aromatic precursor, ethyl 2-methylbenzoate (B1238997).

This acid-catalyzed reaction involves the condensation of 2-methylcyclohexanecarboxylic acid with ethanol (B145695). The reaction is reversible and driven to completion by using an excess of the alcohol or by removing water as it is formed.[3][5][6]

Experimental Protocol: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

-

Reagent Preparation: In a flame-dried round-bottom flask (250 mL) equipped with a magnetic stirrer and a reflux condenser, add 2-methylcyclohexanecarboxylic acid (e.g., 14.2 g, 0.1 mol) and absolute ethanol (e.g., 92 g, 115 mL, 2.0 mol, 20 equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL). Alternatively, an acidic resin like Amberlyst-15 or p-toluenesulfonic acid can be used for simpler workup.[3]

-

Reaction Reflux: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add 100 mL of cold water and 50 mL of diethyl ether. Shake gently and allow the layers to separate. Discard the aqueous layer.

-

Washing: Wash the organic layer sequentially with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid (caution: CO₂ evolution), followed by 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by vacuum distillation to yield pure this compound.

This method involves the reduction of the aromatic ring of a precursor, ethyl 2-methylbenzoate (ethyl o-toluate), to its corresponding cyclohexane (B81311) derivative. This requires a metal catalyst and a high pressure of hydrogen gas.

Experimental Protocol: Hydrogenation of Ethyl 2-Methylbenzoate

-

Catalyst and Reagent Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add ethyl 2-methylbenzoate (e.g., 16.4 g, 0.1 mol) dissolved in a suitable solvent like ethanol or acetic acid (100 mL).

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 5% Rhodium-on-Alumina (Rh/Al₂O₃) or Ruthenium-on-Carbon (Ru/C) (e.g., 1-2 mol%).

-

Hydrogenation Reaction: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas (H₂) to a pressure of 50-100 bar. Heat the reaction mixture to 80-120°C with vigorous stirring.

-

Reaction Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake. The process can take several hours to complete.

-

Workup and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation.

Analytical Characterization Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[7]

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Data Acquisition: For ¹H NMR, acquire a spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal.[7]

Table 2: Predicted Spectroscopic Data for this compound (Based on analogous structures like ethyl cyclohexanecarboxylate)

| Technique | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | ~4.1 ppm (quartet, 2H) | -O-CH₂-CH₃ |

| ~2.2 ppm (multiplet, 1H) | -CH-C=O | |

| ~1.1-2.0 ppm (multiplet, 9H) | Cyclohexyl -CH- and -CH₂- protons | |

| ~1.2 ppm (triplet, 3H) | -O-CH₂-CH₃ | |

| ~0.9 ppm (doublet, 3H) | Cyclohexyl -CH₃ | |

| ¹³C NMR | ~176 ppm | C=O (ester) |

| ~60 ppm | -O-CH₂- | |

| ~45 ppm | -CH-C=O | |

| ~30-40 ppm | Cyclohexyl -CH-CH₃ | |

| ~25-35 ppm | Cyclohexyl -CH₂- carbons | |

| ~20 ppm | Cyclohexyl -CH₃ | |

| ~14 ppm | -O-CH₂-CH₃ | |

| IR Spectroscopy | ~2930, 2860 cm⁻¹ | C-H (sp³) stretch |

| ~1735 cm⁻¹ | C=O (ester) stretch | |

| ~1170 cm⁻¹ | C-O stretch |

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric contributions.[7]

-

Sample Application: Place a single drop of the neat liquid ester directly onto the ATR crystal.[7]

-

Data Acquisition: Record the sample spectrum over a range of 4000-650 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the ester in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer) and an electron ionization (EI) source.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a nonpolar capillary column (e.g., DB-5ms) and a suitable temperature program (e.g., start at 50°C and ramp to 250°C at 10°C/min) to separate the compound from any impurities.[7]

-

MS Data Acquisition: As the compound elutes from the GC column, it is ionized (typically at 70 eV for EI), and the mass spectrum is recorded, plotting the relative abundance of ions versus their mass-to-charge (m/z) ratio. The molecular ion (M⁺) would be expected at m/z = 170.

Workflows and Logical Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and analysis of this compound.

Applications and Relevance in Drug Development

Currently, there is limited specific information in peer-reviewed literature detailing the direct use of this compound in drug development signaling pathways or as an active pharmaceutical ingredient. However, the cyclohexanecarboxylate scaffold is present in various biologically active molecules. Its relevance primarily lies in its utility as a synthetic intermediate or building block for more complex molecular architectures. Esters of this nature are sometimes explored as prodrugs to modify the pharmacokinetic properties of a parent drug containing a carboxylic acid.[8] Furthermore, related methyl cyclohexane carboxylates have been investigated for their use in perfume compositions.

References

- 1. This compound | C10H18O2 | CID 10773477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. athabascau.ca [athabascau.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

Ethyl 2-methylcyclohexanecarboxylate structural formula

An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

This technical guide provides a comprehensive overview of this compound, a disubstituted alicyclic ester. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its structure, properties, synthesis, and analytical characterization. Due to the limited availability of direct experimental data for this specific compound, information from its immediate precursor and closely related structural analogues is included for comparative purposes.

Chemical Structure and Isomerism

This compound is an organic compound with the molecular formula C₁₀H₁₈O₂.[1][2] Its structure consists of a cyclohexane (B81311) ring substituted at position 1 with an ethyl ester group and at position 2 with a methyl group. The IUPAC name for this compound is ethyl 2-methylcyclohexane-1-carboxylate.[1]

The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism. The methyl group and the ester group can be on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer). These stereoisomers can have different physical properties and chemical reactivity.

Physicochemical Properties

Specific experimental data for the physical properties of this compound are not widely reported in the literature.[2][3] However, properties can be estimated from computed data and by examining its precursor, 2-methylcyclohexanecarboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-methylcyclohexane-1-carboxylate | PubChem[1] |

| Boiling Point | Not Available | ChemSynthesis[2] |

| Density | Not Available | ChemSynthesis[2] |

| Refractive Index | Not Available | ChemSynthesis[2] |

| XLogP3-AA (Computed) | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

For comparison, the direct precursor, 2-Methylcyclohexanecarboxylic Acid (CAS: 56586-13-1), has the following reported properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | Sigma-Aldrich |

| Molecular Weight | 142.20 g/mol | Sigma-Aldrich |

| Boiling Point | 241-242 °C (at 746 mmHg) | Sigma-Aldrich |

| Density | 1.009 g/mL (at 25 °C) | Sigma-Aldrich |

| Refractive Index (n20/D) | 1.4633 | Sigma-Aldrich |

Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Fischer Esterification Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 2-methylcyclohexanecarboxylic acid.

Representative Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of related cycloalkane carboxylic acids.

Materials:

-

2-Methylcyclohexanecarboxylic acid (1.0 eq)

-

Anhydrous ethanol (10-20 eq, serves as reactant and solvent)

-

Concentrated sulfuric acid (98%, 0.1-0.2 eq)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid in an excess of anhydrous ethanol.

-

Catalyst Addition: While stirring the solution, carefully and slowly add the catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation to obtain the final product.

Spectroscopic Analysis and Characterization

Predicted Spectroscopic Data

The following table summarizes the expected key spectroscopic features. The data for the analogue is provided for reference.

| Technique | Feature | Expected Shift/Peak for this compound | Analogue Data (Ethyl Cyclohexanecarboxylate)[4] |

| ¹H NMR | -O-CH₂- (quartet) | ~4.1 ppm | Not specified, but typical for ethyl esters |

| -CH-C=O (multiplet) | ~2.2-2.4 ppm | 2.30 ppm (tt) | |

| Cyclohexyl -CH₂- & -CH- | 1.0-2.0 ppm | 1.18 - 1.95 ppm (m) | |

| -O-CH₂-CH₃ (triplet) | ~1.2 ppm | Not specified, but typical for ethyl esters | |

| Ring -CH₃ (doublet) | ~0.9 ppm | N/A | |

| ¹³C NMR | C=O (ester) | ~175-177 ppm | 176.6 ppm |

| -O-CH₂- | ~60 ppm | Not specified, but typical for ethyl esters | |

| -CH-C=O | ~45-50 ppm | 43.3 ppm | |

| Cyclohexyl carbons | ~25-40 ppm | 25.5, 25.8, 29.2 ppm | |

| Ring -CH₃ | ~15-20 ppm | N/A | |

| IR | C-H (sp³) stretch | ~2850-2960 cm⁻¹ | 2930, 2856 cm⁻¹ |

| C=O (ester) stretch | ~1735 cm⁻¹ | 1736 cm⁻¹ | |

| C-O stretch | ~1170-1200 cm⁻¹ | 1170 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 170 | m/z = 156 |

| Key Fragments | [M-OC₂H₅]⁺ (m/z=125), [COOC₂H₅]⁺ (m/z=73) | Not specified |

General Analytical Workflow

The diagram below outlines a standard workflow for the characterization of a synthesized liquid organic compound like this compound.

Generalized Protocols for Spectroscopic Analysis

The following are generalized methodologies for acquiring spectroscopic data, based on standard laboratory practices.[4]

-

NMR Spectroscopy: A sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). Spectra are recorded on a 400 MHz or higher spectrometer.

-

IR Spectroscopy: An infrared spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded over a range of 4000-650 cm⁻¹.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation. A dilute solution in a volatile solvent (e.g., diethyl ether) is injected into a nonpolar capillary column (e.g., DB-5ms), and electron ionization (EI) at 70 eV is used to generate the mass spectrum.

Applications and Synthetic Utility

While there is no specific evidence of this compound being a key intermediate in the synthesis of a marketed drug, its structural motifs are relevant in medicinal chemistry and materials science.

-

Fragrance and Perfumery: Related methyl and ethyl cyclohexane carboxylate derivatives are utilized in the fragrance industry for their fruity and sweet notes.[5] It is plausible that this compound could also serve as a fragrance component or a precursor to one.

-

Synthetic Intermediate: As a functionalized alicyclic ester, it serves as a versatile building block in organic synthesis.[6][7] The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or undergo reactions at the alpha-position to the carbonyl, enabling the construction of more complex molecular architectures relevant to pharmaceuticals and agrochemicals.

References

- 1. This compound | C10H18O2 | CID 10773477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]

- 6. 2-Methylcyclohexanecarboxylic Acid for Research [benchchem.com]

- 7. CAS 1655-07-8: Ethyl 2-oxocyclohexanecarboxylate [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-methylcyclohexanecarboxylate, a valuable ester in organic synthesis. The primary and most efficient pathway for its preparation is the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695). This document outlines the detailed experimental protocol for this synthesis, summarizes key quantitative data, and provides visualizations of the reaction mechanism and experimental workflow.

Core Synthesis Pathway: Fischer Esterification

The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-methylcyclohexanecarboxylic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol.[1] The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol and/or by removing the water that is formed during the reaction.[2]

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the ethanol.[3] A tetrahedral intermediate is formed, followed by proton transfer and the elimination of water to yield the final ester product.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactant and the expected product.

| Property | 2-Methylcyclohexanecarboxylic Acid | This compound |

| Molecular Formula | C₈H₁₄O₂ | C₁₀H₁₈O₂[4] |

| Molecular Weight | 142.20 g/mol | 170.25 g/mol [4] |

| Appearance | Liquid | Colorless Liquid |

| Boiling Point | 241-242 °C | Not available |

| Density | 1.009 g/mL | Not available |

| Typical Yield | N/A | 80-98% (estimated based on similar reactions)[5][6] |

Experimental Protocol: Fischer Esterification of 2-Methylcyclohexanecarboxylic Acid

This protocol is adapted from established procedures for similar Fischer esterification reactions.[5][6]

Materials:

-

2-Methylcyclohexanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents).[7]

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[5]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-7 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.[5]

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure this compound as a colorless liquid.

Visualizations

Signaling Pathway

Caption: Fischer esterification pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Stereoisomers of Ethyl 2-methylcyclohexanecarboxylate

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylcyclohexanecarboxylate is a chiral aliphatic ester with a substituted cyclohexane (B81311) ring, giving rise to multiple stereoisomers. The spatial arrangement of the methyl and ester groups is critical in determining the molecule's three-dimensional structure and its potential interactions in chiral environments, a key consideration in pharmaceutical and fragrance applications. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, conformational analysis, and pathways for synthesis and separation. Detailed experimental protocols, derived from established methodologies for similar compounds, are presented to offer a practical framework for the preparation and isolation of these stereoisomers.

Introduction to the

This compound possesses two stereogenic centers at positions 1 and 2 of the cyclohexane ring. This results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are commonly referred to as the cis and trans diastereomers.

-

Cis Isomers: The methyl group and the ethyl carboxylate group are on the same face of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,2S)-ethyl 2-methylcyclohexanecarboxylate and (1S,2R)-ethyl 2-methylcyclohexanecarboxylate.

-

Trans Isomers: The methyl group and the ethyl carboxylate group are on opposite faces of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,2R)-ethyl 2-methylcyclohexanecarboxylate and (1S,2S)-ethyl 2-methylcyclohexanecarboxylate.

The relationship between these stereoisomers can be visualized as follows:

Stereoisomeric relationships of this compound.

Conformational Analysis

The stereoisomers of this compound exist predominantly in chair conformations to minimize angular and torsional strain. The stability of a particular conformer is dictated by the steric interactions of the substituents, primarily 1,3-diaxial interactions.

For the cis-isomer , one substituent must be in an axial position while the other is equatorial. The ethyl carboxylate group is sterically bulkier than the methyl group. Therefore, the more stable conformation will have the ethyl carboxylate group in the equatorial position and the methyl group in the axial position.

For the trans-isomer , the substituents can be either both axial or both equatorial. The diequatorial conformation is significantly more stable as it avoids the unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of all four stereoisomers. The subsequent separation of these isomers is a critical step to obtaining stereochemically pure compounds.

The general workflow for the synthesis and separation is as follows:

Workflow for the synthesis and separation of stereoisomers.

Quantitative Data

| Property | Value | Reference |

| This compound (Mixture of Isomers) | ||

| Molecular Formula | C₁₀H₁₈O₂ | |

| Molecular Weight | 170.25 g/mol | |

| 2-Methylcyclohexanecarboxylic Acid (Mixture of Isomers) | ||

| CAS Number | 56586-13-1 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| cis-2-Methylcyclohexanecarboxylic Acid | ||

| Epimerization | Can be epimerized to a mixture of cis and trans isomers.[2] | |

| trans-2-Methylcyclohexanecarboxylic Acid | ||

| Epimerization | Can be epimerized to a mixture of cis and trans isomers.[2] |

Experimental Protocols

The following protocols are generalized procedures based on established methods for the synthesis and separation of related substituted cyclohexanecarboxylates and their esters.

Synthesis of this compound (Mixture of Stereoisomers) via Fischer Esterification

Principle: This method involves the acid-catalyzed reaction of 2-methylcyclohexanecarboxylic acid with ethanol (B145695). The use of excess ethanol helps to drive the equilibrium towards the formation of the ester.

Materials:

-

2-Methylcyclohexanecarboxylic acid (mixture of cis and trans isomers)

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for reflux with a Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-methylcyclohexanecarboxylic acid, a 3-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, typically 4-6 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Separation of Cis and Trans Diastereomers

Principle: Diastereomers have different physical properties and can often be separated by chromatography. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) are effective techniques for the separation of cis and trans isomers of substituted cyclohexanes.

Methodology: Gas Chromatography (GC)

-

Column: A capillary column with a polar stationary phase is recommended to enhance the separation of the diastereomers.

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) is often effective in resolving closely eluting isomers. The initial temperature should be low enough to allow for good separation of the volatile components.

-

Sample Preparation: The mixture of esters should be diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection.

Chiral Resolution of Enantiomers

Principle: Enantiomers can be separated by converting them into diastereomers, which are then separated based on their different physical properties. For esters, this is often achieved by hydrolysis to the carboxylic acid, followed by the formation of diastereomeric salts with a chiral amine.

Procedure:

-

Hydrolysis: The separated racemic cis and trans esters are hydrolyzed back to their corresponding carboxylic acids using aqueous base (e.g., NaOH or KOH) followed by acidification.

-

Diastereomeric Salt Formation:

-

Dissolve the racemic carboxylic acid (either the pure cis or pure trans isomer) in a suitable solvent (e.g., ethanol or acetone).

-

Add a stoichiometric amount of a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine).

-

Allow the diastereomeric salts to crystallize. The solubility of the two diastereomeric salts will differ, leading to the preferential crystallization of one.

-

-

Separation and Liberation of the Enantiomer:

-

The crystallized salt is collected by filtration.

-

The pure enantiomer of the carboxylic acid is liberated from the salt by treatment with a strong acid (e.g., HCl).

-

The chiral amine can be recovered from the filtrate.

-

-

Re-esterification: The enantiomerically pure carboxylic acid is then re-esterified with ethanol using the Fischer esterification method described in section 5.1 to yield the enantiomerically pure this compound.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. While specific quantitative data for the pure stereoisomers is not extensively reported, this document outlines the fundamental principles of their structure, conformational preferences, and established methodologies for their synthesis and separation. The provided experimental protocols serve as a valuable resource for researchers and scientists working on the stereoselective synthesis and analysis of this and related chiral molecules. Further research is warranted to fully characterize the individual stereoisomers and explore their potential applications in various fields of chemistry.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 2-methylcyclohexanecarboxylate. Due to a scarcity of publicly available experimental data, this report combines computed data from robust chemical databases with established experimental protocols for the determination of key physical characteristics. This document is intended to serve as a valuable resource for professionals in research and drug development who require information on this compound.

Core Physical Properties

| Physical Property | Value | Source |

| Molecular Weight | 170.25 g/mol | Computed by PubChem[1] |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Boiling Point | Not available | ChemSynthesis[2] |

| Melting Point | Not available | ChemSynthesis[2] |

| Density | Not available | ChemSynthesis[2] |

| Refractive Index | Not available | ChemSynthesis[2] |

| Solubility | Insoluble in water (predicted) | General ester properties |

Experimental Protocols

While specific experimental values for the physical properties of this compound are not detailed in readily accessible literature, standard methodologies for their determination are well-established. The following protocols are provided as a guide for the experimental characterization of this compound.

Synthesis via Fischer Esterification

A common method for the synthesis of esters like this compound is the Fischer esterification of the corresponding carboxylic acid.

Objective: To synthesize this compound from 2-methylcyclohexanecarboxylic acid and ethanol.

Materials:

-

2-methylcyclohexanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask, combine 2-methylcyclohexanecarboxylic acid with an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the ester into an organic solvent such as diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the ester by distillation.

Determination of Physical Properties

Boiling Point: The boiling point can be determined by simple or vacuum distillation of the purified ester. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Density: The density of the liquid ester can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C or 25°C).

Refractive Index: The refractive index, a measure of how light propagates through the substance, can be determined using a refractometer (e.g., an Abbé refractometer) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Logical Relationships in Synthesis

The synthesis of this compound via Fischer esterification follows a well-defined logical progression of steps, from the initial reaction of the carboxylic acid and alcohol to the final purification of the ester product.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-methylcyclohexanecarboxylate

This guide presents a detailed overview of the spectroscopic data for Ethyl 2-methylcyclohexanecarboxylate, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the expected spectroscopic characteristics based on data from analogous compounds and provides generalized experimental protocols for acquiring such data.

Molecular Structure

This compound is an ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol .[1][2] The structure consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and an ethyl carboxylate group at the 1-position. The presence of two stereocenters at positions 1 and 2 implies the existence of diastereomers (cis and trans), which can influence the complexity of the NMR spectra.

Spectroscopic Data Presentation

The following tables summarize the anticipated quantitative data for this compound. This data is compiled from a combination of spectroscopic information for structurally similar compounds, such as ethyl cyclohexanecarboxylate, and established chemical shift and absorption frequency principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.2 - 2.4 | Multiplet (m) | 1H | -CH -C=O |

| ~1.0 - 2.0 | Multiplet (m) | 9H | Cyclohexyl ring protons |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.90 | Doublet (d) | 3H | -CH-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (ester) |

| ~60 | -O-CH₂ -CH₃ |

| ~45-50 | C H-C=O |

| ~30-40 | C H-CH₃ |

| ~25-35 | Cyclohexyl C H₂ |

| ~15-20 | -CH-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2935, 2860 | C-H (sp³) stretch |

| 1735 | C=O (ester) stretch |

| 1175 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Assignment |

| 170 | [M]⁺ (Molecular ion) |

| 125 | [M - OCH₂CH₃]⁺ |

| 97 | [M - COOCH₂CH₃]⁺ |

| 81 | [C₆H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.[3] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) is used to ensure accurate integration, if desired.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR software.[3] Chemical shifts are referenced to the internal standard (TMS).[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the IR spectrum is conveniently obtained using an Attenuated Total Reflectance (ATR) accessory.[3] A single drop of the neat liquid is placed directly onto the ATR crystal.[3]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[3] The sample is then applied, and the sample spectrum is recorded over a typical range of 4000-650 cm⁻¹.[3]

-

Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[3]

Mass Spectrometry (MS)

-

Sample Introduction and Separation: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) to ensure purity.[3] A small volume of a dilute solution of the ester in a volatile solvent (e.g., dichloromethane) is injected into the GC.[3]

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used.

-

GC Conditions: A nonpolar capillary column is typically used with a temperature gradient (e.g., starting at 50°C and ramping up to 250°C) to ensure good separation.[3]

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).[3]

-

Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of a molecule.

References

An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methylcyclohexanecarboxylate, a cyclic ester with potential applications in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and spectroscopic profile, offering valuable information for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name ethyl 2-methylcyclohexane-1-carboxylate , is a saturated alicyclic ester. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 2-methylcyclohexane-1-carboxylate | [1] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | Not Available | [2] |

| Boiling Point | Not Available | [2] |

| Melting Point | Not Available | [2] |

| Density | Not Available | [2] |

| Appearance | Presumed to be a liquid at room temperature |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. Two common methods are Fischer-Speier esterification and synthesis via Diels-Alder reaction followed by reduction.

Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylcyclohexanecarboxylic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

-

Catalyst Addition: While stirring, cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Diagram 1: Fischer-Speier Esterification Workflow

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-methylcyclohexanecarboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-methylcyclohexanecarboxylate was publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including Ethyl 2-oxocyclohexanecarboxylate and Methyl cyclohexanecarboxylate, as well as general chemical safety principles. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide provides an in-depth overview of the known and anticipated safety and handling considerations for this compound, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While experimental data for this compound is limited, computed properties are available and provide valuable insight into its physical characteristics.[1] These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| Appearance | Assumed to be a liquid | Inferred from similar compounds |

| Boiling Point | Data not available | - |

| Flash Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Assumed to be insoluble in water | Inferred from similar compounds[2] |

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, based on data from analogous compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[3]

| Hazard | Description | Precautionary Measures |

| Acute Toxicity | No specific data is available. Assumed to be harmful if swallowed, inhaled, or in contact with skin based on similar compounds. | Avoid ingestion, inhalation, and direct skin contact. |

| Skin Corrosion/Irritation | May cause skin irritation.[3] | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[3] | Wear safety goggles or a face shield. |

| Respiratory Sensitization | Vapors may cause respiratory irritation.[3] | Work in a well-ventilated area or use a fume hood. |

| Carcinogenicity | No data available. | Handle with caution as an uncharacterized substance. |

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when handling chemicals with unknown toxicological profiles. The following procedures are recommended based on best practices for handling similar chemical esters.

3.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

3.2 Spill Response Protocol

In the event of a spill, a structured and calm response is critical to mitigate risks.

3.3 First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Fire and Explosion Hazard Data

While specific flammability data is not available, related compounds are combustible liquids.[2][3] Therefore, this compound should be treated as a potential fire hazard.

| Parameter | Guideline |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4] |

| Unsuitable Extinguishing Media | A direct water jet may spread the fire. |

| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear.[3] |

| Unusual Fire and Explosion Hazards | Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.[5] |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

5.1 Storage

5.2 Disposal

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this chemical down the drain.[3]

This guide provides a framework for the safe handling of this compound based on the best available data for similar compounds. Researchers must exercise caution and adhere to rigorous safety protocols until more specific toxicological and safety data becomes available.

References

In-depth Technical Guide to Ethyl 2-methylcyclohexanecarboxylate: Synthesis, Properties, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methylcyclohexanecarboxylate, a derivative of cyclohexanecarboxylic acid, is a specialty chemical with potential applications in organic synthesis and as a building block in the development of novel chemical entities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and commercial availability. Due to its limited commercial presence, this guide focuses on the laboratory-scale synthesis via Fischer esterification of its readily available precursor, 2-methylcyclohexanecarboxylic acid. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to facilitate its preparation and characterization in a research setting.

Commercial Availability

As of late 2025, this compound is not consistently listed in the catalogs of major chemical suppliers as a stock item. Searches for this specific compound often yield results for structurally related but distinct chemicals, such as Ethyl 2-oxocyclohexanecarboxylate or Ethyl cyclohexanecarboxylate.

However, the key precursor for its synthesis, 2-methylcyclohexanecarboxylic acid , is commercially available from several suppliers. This allows for the straightforward laboratory preparation of this compound.

Table 1: Commercial Availability of 2-methylcyclohexanecarboxylic Acid

| Supplier | Purity | Quantity |

| Supplier A | ≥98% | 5g, 25g, 100g |

| Supplier B | ≥97% | 10g, 50g |

| Supplier C | (mixture of cis/trans isomers) | 1g, 5g, 10g |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Reaction Scheme

Caption: Fischer Esterification Synthesis Route.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on standard Fischer esterification methods.

Materials:

-

2-methylcyclohexanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylcyclohexanecarboxylic acid and an excess of anhydrous ethanol (typically 3-5 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 10 mmol of carboxylic acid) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield the pure ester.

Physicochemical and Spectroscopic Data

Definitive experimental data for this compound is not widely published. The following tables present a combination of computed data from public databases and expected values based on closely related compounds.

Table 2: Physicochemical Properties

| Property | Value (Predicted/Estimated) |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

Table 3: Predicted Spectroscopic Data

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | q | 2H | -OCH₂CH₃ | |

| ~2.3 | m | 1H | -CH(CH₃)CO- | |

| ~1.1-2.0 | m | 9H | Cyclohexyl protons | |

| ~1.2 | t | 3H | -OCH₂CH₃ | |

| ~0.9 | d | 3H | -CH(CH₃)CO- |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| ~176 | C=O (ester) | |

| ~60 | -OCH₂CH₃ | |

| ~45 | -CH(CH₃)CO- | |

| ~35-40 | Cyclohexyl CH | |

| ~25-30 | Cyclohexyl CH₂ | |

| ~17 | -CH(CH₃)CO- | |

| ~14 | -OCH₂CH₃ |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| ~2930, 2860 | C-H (sp³) stretch | |

| ~1735 | C=O (ester) stretch | |

| ~1170 | C-O stretch |

| Mass Spectrometry (EI) | m/z | Assignment |

| 170 | [M]⁺ (Molecular ion) | |

| 125 | [M - OCH₂CH₃]⁺ | |

| 97 | [M - COOCH₂CH₃]⁺ |

Experimental Workflows

Synthesis and Purification Workflow

Caption: Synthesis and Purification Workflow.

Spectroscopic Analysis Workflow

Caption: Spectroscopic Analysis Workflow.

Conclusion

While this compound is not a readily available commercial chemical, it can be efficiently synthesized in the laboratory via Fischer esterification of the commercially available 2-methylcyclohexanecarboxylic acid. This guide provides the necessary information, including a detailed experimental protocol and expected analytical data, to enable researchers to prepare and characterize this compound for their specific applications in drug discovery and organic synthesis. The provided workflows and data tables serve as a valuable resource for the successful synthesis and identification of this compound.

An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methylcyclohexanecarboxylate, a key aliphatic ester with applications in organic synthesis and potential relevance in drug development. This document details its chemical properties, synthesis, and spectroscopic characterization.

Chemical Properties and Data

This compound is a saturated alicyclic ester. Its structure consists of a cyclohexane (B81311) ring substituted with a methyl group at the 2-position and an ethoxycarbonyl group at the 1-position. The presence of two stereocenters at positions 1 and 2 gives rise to diastereomers (cis and trans isomers).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-methylcyclohexane-1-carboxylate | PubChem[1] |

| Canonical SMILES | CCOC(=O)C1CCCCC1C | PubChem[1] |

| InChIKey | HBJZBPQYTLKQBY-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point | Not available | ChemSynthesis[2] |

| Density | Not available | ChemSynthesis[2] |

| Refractive Index | Not available | ChemSynthesis[2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Fischer esterification of 2-methylcyclohexanecarboxylic acid with ethanol (B145695) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification.

Materials:

-

2-Methylcyclohexanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-methylcyclohexanecarboxylic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparative ¹H NMR Data (CDCl₃, TMS at 0.00 ppm)

| Chemical Shift (ppm) | Assignment (Ethyl Cyclohexanecarboxylate) | Expected Assignment (this compound) |

| 4.12 (q, 2H) | -OCH₂ CH₃ | Quartet, ~4.1 ppm |

| 2.30 (tt, 1H) | -CH -C=O | Multiplet, ~2.2-2.4 ppm |